![molecular formula C11H17N3OS B7468905 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea](/img/structure/B7468905.png)
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea
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Overview
Description
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea is a compound that features a cyclohexyl group and a thiazole ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 5-methylthiazol-2-amine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the urea moiety, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-Cyclohexyl-3-(2-ethylphenyl)urea
- N-Cyclohexyl-N′-(5-nitro-1,3-thiazol-2-yl)urea
- 1-(5-Methylthiazol-2-yl)-3-naphthalen-1-yl-urea
Comparison: 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea is unique due to the presence of both a cyclohexyl group and a thiazole ring, which confer specific biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for further research.
Properties
IUPAC Name |
1-cyclohexyl-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-7-12-11(16-8)14-10(15)13-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTKCFOIBXSYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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